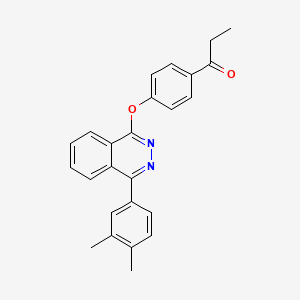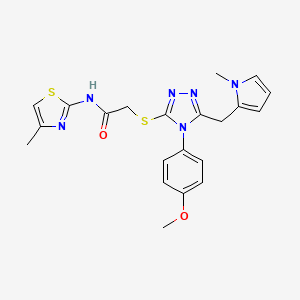![molecular formula C24H23N3O2S2 B3016021 N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(p-tolylthio)acetamide CAS No. 922617-72-9](/img/structure/B3016021.png)
N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(p-tolylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(p-tolylthio)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(p-tolylthio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as 4-ethoxybenzoic acid, which undergoes cyclization with a thioamide to form the thiazole ring.
Substitution Reactions: Introduction of the pyridin-2-ylmethyl group through nucleophilic substitution reactions.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting with p-tolylthiol under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, substituted thiazoles.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(p-tolylthio)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(p-tolylthio)acetamide
- N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(p-tolylthio)acetamide
Uniqueness
N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(p-tolylthio)acetamide is unique due to the presence of the ethoxy group on the benzo[d]thiazole ring, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Propiedades
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanyl-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-3-29-20-8-6-9-21-23(20)26-24(31-21)27(15-18-7-4-5-14-25-18)22(28)16-30-19-12-10-17(2)11-13-19/h4-14H,3,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETRSWXGWIYNDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CSC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-fluorobenzenesulfonamide](/img/structure/B3015938.png)

![2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B3015941.png)

![2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid](/img/structure/B3015945.png)
![1-methyl-3-(2-oxopropyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3015946.png)
![2-Chloro-N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]propanamide](/img/structure/B3015947.png)
![N-isopropyl-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3015950.png)




![1-[(2-Bromophenyl)sulfonyl]piperazine](/img/structure/B3015960.png)

